Dodecane

Description

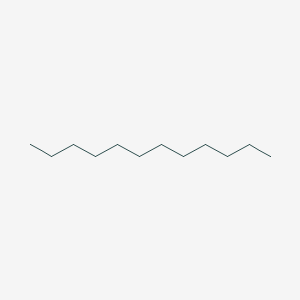

Structure

3D Structure

Properties

IUPAC Name |

dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRUBQQJIBEYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | dodecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dodecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026913 | |

| Record name | Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table) | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1) | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-40-3, 93685-81-5, 93924-07-3, 129813-67-8 | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4, 1,3-butadiene-free, polymd., triisobutylene fraction, hydrogenated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093685815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C10-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-14-alkanes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11A386X1QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of n-Dodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Dodecane (C₁₂H₂₆) is a linear-chain alkane hydrocarbon that serves as a significant component in various industrial and research applications.[1] As a colorless, oily liquid, it is a principal constituent of fuels such as diesel and jet fuel, and consequently, it is often used as a surrogate for these more complex mixtures in combustion studies.[1][2] Its well-defined chemical and physical characteristics also make it a valuable solvent, a component in the synthesis of polymers and surfactants, and a reference material in analytical chemistry.[2] This guide provides a comprehensive overview of the chemical properties of n-dodecane, detailed experimental protocols for their determination, and a visual representation of its combustion pathway.

Quantitative Chemical and Physical Properties

The following table summarizes the key quantitative properties of n-dodecane, compiled from various reputable sources.

| Property | Value | Units | References |

| Molecular Identity | |||

| IUPAC Name | Dodecane | [3] | |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] | |

| Molecular Weight | 170.33 | g/mol | [3][4] |

| CAS Number | 112-40-3 | [2][3] | |

| Physical Properties | |||

| Appearance | Colorless liquid | [2][4] | |

| Odor | Petroleum-like | [4] | |

| Melting Point | -9.6 | °C | [2][5] |

| Boiling Point | 216.2 | °C | [2][5] |

| Density | 0.749 | g/cm³ at 20°C | [6] |

| Vapor Pressure | 1 | mbar at 48°C | [4] |

| Vapor Density | 5.9 | (Air = 1) | [4] |

| Solubility in Water | Insoluble | [2][4] | |

| Safety and Flammability | |||

| Flash Point | 83 | °C | [4][6] |

| Autoignition Temperature | 200 | °C | [6] |

| Lower Explosive Limit | 0.6 | % by volume | [4] |

Core Chemical Characteristics

n-Dodecane is a saturated hydrocarbon, meaning it only contains single bonds between its carbon atoms. This saturation results in it being relatively unreactive compared to unsaturated hydrocarbons.[7] Its primary chemical reactions involve combustion and pyrolysis at high temperatures.

Combustion: In the presence of excess oxygen, n-dodecane undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[1] The balanced chemical equation for the complete combustion of n-dodecane is:

C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(g)[1]

This reaction is highly exothermic and is the basis for its use in fuels.

Pyrolysis: In the absence of oxygen, at elevated temperatures, n-dodecane undergoes pyrolysis, or thermal cracking. This process breaks the larger n-dodecane molecule into a mixture of smaller, more volatile hydrocarbons, including alkanes and alkenes.[8][9] The specific products of pyrolysis depend on the temperature, pressure, and residence time.

Reactivity with Oxidizing Agents: n-Dodecane is incompatible with strong oxidizing agents such as nitric acid and peroxides.[7] Contact with these substances can lead to vigorous, exothermic reactions.

Experimental Protocols for Property Determination

The determination of the chemical and physical properties of n-dodecane follows standardized experimental protocols, primarily those established by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Density: The density of liquid hydrocarbons like n-dodecane is typically determined using a digital density meter according to ASTM D4052 .[2] This method involves introducing a small sample into an oscillating U-tube. The change in the oscillation frequency of the tube due to the sample's mass is used to calculate its density.[2] Alternatively, the hydrometer method, ASTM D1298 , can be used, where a calibrated glass hydrometer is placed in the liquid, and the density is read from the scale at the point where the liquid surface meets the hydrometer.[10]

Boiling Point: The boiling point is determined following OECD Test Guideline 103 .[1][3][11] Several methods are described, including the ebulliometer method, the dynamic method, and distillation methods. These techniques generally involve heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure.[1][3][11] Differential Scanning Calorimetry (DSC) can also be used, where the temperature of the phase transition from liquid to gas is measured.[12]

Flash Point: The flash point is determined using a closed-cup tester, following a procedure such as ASTM D93 .[13] This method involves heating the sample in a closed cup and introducing an ignition source at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.[13]

Autoignition Temperature: The autoignition temperature is measured according to ASTM E659 .[4][8][14] A small amount of the liquid is injected into a heated flask, and the temperature of the flask is varied. The autoignition temperature is the lowest temperature at which the sample spontaneously ignites without an external ignition source.[4][8][14]

Vapor Pressure: The vapor pressure can be determined by introducing the liquid into a closed container and measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.[9][15][16] This can be done at various temperatures to establish the vapor pressure curve.

Solubility in Water: The solubility of hydrocarbons in water can be determined by mixing the hydrocarbon with water until saturation is reached. The concentration of the hydrocarbon in the aqueous phase is then measured, often using gas chromatography.[17][18] Given the very low solubility of n-dodecane in water, this is a sensitive measurement.

Visualizing Chemical Processes

The following diagrams illustrate key logical and experimental workflows related to the chemical properties of n-dodecane.

Caption: Complete combustion pathway of n-dodecane.

Caption: Experimental workflow for n-dodecane property determination.

Conclusion

n-Dodecane is a well-characterized n-alkane with a range of chemical and physical properties that make it suitable for numerous applications, from a fuel surrogate in combustion research to a solvent in chemical synthesis. Its relatively simple, unbranched structure allows for predictable behavior, and its properties are readily determined using standardized experimental methods. A thorough understanding of these properties is essential for its safe and effective use in research and industrial settings.

References

- 1. oecd.org [oecd.org]

- 2. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 3. oecd.org [oecd.org]

- 4. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 10. Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method (ASTM D 1298) [pachemtech.eu]

- 11. laboratuar.com [laboratuar.com]

- 12. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 13. precisionlubrication.com [precisionlubrication.com]

- 14. store.astm.org [store.astm.org]

- 15. bellevuecollege.edu [bellevuecollege.edu]

- 16. education.ti.com [education.ti.com]

- 17. future4200.com [future4200.com]

- 18. A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of n-Dodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Dodecane (C12H26) is a linear-chain alkane that serves as a crucial component in a variety of scientific and industrial applications. Its well-defined physical and chemical characteristics make it a valuable solvent, a component in fuel surrogates, and a reference material in various analytical techniques. This technical guide provides a comprehensive overview of the core physical and chemical properties of n-dodecane, detailed experimental methodologies for their determination, and visual representations of key processes and workflows. All quantitative data is summarized in structured tables for ease of comparison and reference.

Physical Properties of n-Dodecane

The physical properties of n-dodecane are well-documented and are essential for its application in various fields. These properties are summarized in the tables below. It is important to note that slight variations in reported values can occur due to differences in measurement techniques and sample purity.

General and Molar Properties

| Property | Value | Source |

| Chemical Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| IUPAC Name | Dodecane | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Mild aliphatic hydrocarbon | [4] |

Thermal Properties

| Property | Value | Source |

| Melting Point | -9.6 °C (14.7 °F; 263.55 K) | [3][5] |

| Boiling Point | 216.2 °C (421.2 °F; 489.35 K) at 760 mmHg | [3][6] |

| Flash Point | 71 °C to 85.5 °C (160 °F to 186 °F) (closed cup) | [7][8][9][10] |

| Autoignition Temperature | 200 °C to 204.4 °C (392 °F to 400 °F) | [5][7][9] |

| Heat of Fusion | 36.8 kJ/mol | [11] |

Density and Viscosity

| Property | Value | Temperature | Pressure | Source |

| Density | 0.7495 g/mL | 20 °C | 1 atm | [7] |

| 0.7487 g/mL | 20 °C (68°F) | 1 atm | [12] | |

| 0.75 g/cm³ | 20 °C | 1 atm | [5][9] | |

| Kinematic Viscosity | <7 mm²/s | 40 °C | 1 atm | [10] |

| Dynamic Viscosity | 1.34 mPa·s | 25 °C | 1 atm | [7] |

Optical and Other Properties

| Property | Value | Temperature | Source |

| Refractive Index (nD) | 1.421 | 20 °C | [7][13] |

| Surface Tension | Not explicitly found | ||

| Vapor Pressure | 0.3 mmHg | 20 °C (68°F) | [12] |

| 1 mmHg | 47.8 °C (118°F) | [12][13] | |

| 18 Pa | 25 °C | [7] | |

| Solubility in Water | < 1 mg/mL | 25 °C (77°F) | [12] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and carbon tetrachloride | [3][4] | |

| Lower Explosive Limit | 0.6% | [9][12] |

Experimental Protocols for Property Determination

The determination of the physical properties of n-dodecane follows standardized procedures, primarily those established by ASTM International. These protocols ensure accuracy, precision, and reproducibility of the measurements.

Density

The density of n-dodecane is typically determined using a digital density meter according to ASTM D4052 .[8][14][15] This method involves introducing a small volume of the liquid into an oscillating U-tube.[14][16] The change in the oscillation frequency of the tube is directly related to the density of the sample.[14][17] The instrument is calibrated with fluids of known density, and the temperature is precisely controlled during the measurement.[16]

Melting Point (Freezing Point)

The freezing point of n-dodecane, which is equivalent to its melting point for pure substances, can be determined following a procedure similar to ASTM D2386 , Standard Test Method for Freezing Point of Aviation Fuels.[18] In this method, the sample is cooled at a controlled rate while being continuously stirred. The temperature at which the first hydrocarbon crystals appear and the temperature at which they completely disappear upon warming are recorded. The freezing point is the temperature at which the last crystal disappears.[10]

Boiling Point (Distillation)

The boiling range of n-dodecane is determined by distillation, following ASTM D86 .[1][19][20] A 100 mL sample is heated in a distillation flask, and the vapor is passed through a condenser.[13][21] The temperature at which the first drop of condensate falls from the condenser is the initial boiling point. The temperature is recorded as the volume of condensate in a receiving cylinder increases.[13][21]

Flash Point

The flash point of n-dodecane is determined using a Pensky-Martens closed-cup tester according to ASTM D93 .[3][5] The sample is heated in a brass cup at a slow, constant rate with continuous stirring.[3][5] An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[3][5]

Autoignition Temperature

The autoignition temperature is determined by ASTM E659 .[6][9][12] A small, metered amount of the sample is injected into a heated, air-filled flask.[22][23] The temperature of the flask is varied, and the minimum temperature at which the sample spontaneously ignites is recorded as the autoignition temperature.[22][23]

Viscosity

The kinematic viscosity of n-dodecane is measured using a calibrated glass capillary viscometer as described in ASTM D445 .[1][24][25] The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured at a precisely controlled temperature.[2][24] The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[2]

Surface Tension

The interfacial tension of n-dodecane against water can be determined using the ring method as per ASTM D971 .[8][26][27] This method measures the force required to detach a platinum ring from the surface of the liquid at the interface.[8][27] This force is then used to calculate the interfacial tension.

Refractive Index

The refractive index of n-dodecane is measured using a refractometer following the procedure outlined in ASTM D1218 .[28][29][30] A drop of the sample is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample. The measurement is typically performed at a standard temperature, such as 20°C.[28]

Vapor Pressure

The vapor pressure of n-dodecane can be determined using the Reid method as described in ASTM D5191 .[31][32][33] A chilled, air-saturated sample is introduced into a thermostatically controlled, evacuated test chamber with a volume five times that of the sample.[31] The pressure increase in the chamber at a set temperature (e.g., 37.8°C) is measured.[31]

Chemical Properties and Reactivity

n-Dodecane, as a saturated hydrocarbon, is relatively unreactive under normal conditions. Its primary chemical reactions involve combustion and pyrolysis at elevated temperatures.

Combustion

Complete combustion of n-dodecane in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy.[34] The balanced chemical equation for the complete combustion of n-dodecane is:

C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(g)[34]

Incomplete combustion, which occurs in an oxygen-limited environment, can produce carbon monoxide and soot in addition to carbon dioxide and water.

Pyrolysis

At high temperatures and in the absence of oxygen, n-dodecane undergoes pyrolysis, or thermal cracking. This process involves the breaking of C-C and C-H bonds, leading to the formation of a complex mixture of smaller hydrocarbons, including alkanes, alkenes, and alkynes.[35][36][37][38] The primary consumption pathways are H-abstraction and C-C bond fission reactions.[35] The β-C-C scission of alkyl radicals is a key step in the formation of alkenes.[35]

Mandatory Visualizations

Caption: Experimental workflow for determining the physical properties of n-dodecane.

Caption: Simplified reaction pathways for n-dodecane.

References

- 1. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. tamson-instruments.com [tamson-instruments.com]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 6. store.astm.org [store.astm.org]

- 7. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 8. kaycantest.com [kaycantest.com]

- 9. store.astm.org [store.astm.org]

- 10. n-Dodecane | Combustion [combustion.llnl.gov]

- 11. nazhco.com [nazhco.com]

- 12. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 13. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]

- 14. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 15. store.astm.org [store.astm.org]

- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 17. ASTM D4052 - eralytics [eralytics.com]

- 18. pepiot.mae.cornell.edu [pepiot.mae.cornell.edu]

- 19. store.astm.org [store.astm.org]

- 20. fluidlife.com [fluidlife.com]

- 21. scribd.com [scribd.com]

- 22. petrolube.com [petrolube.com]

- 23. scribd.com [scribd.com]

- 24. ASTM D445 - eralytics [eralytics.com]

- 25. store.astm.org [store.astm.org]

- 26. ASTM D971 - Measurement of interfacial tension with a ring - DataPhysics Instruments [dataphysics-instruments.com]

- 27. ASTM D 971 | KRÜSS Scientific [kruss-scientific.com]

- 28. matestlabs.com [matestlabs.com]

- 29. scribd.com [scribd.com]

- 30. store.astm.org [store.astm.org]

- 31. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]

- 32. ASTM D5191 - eralytics [eralytics.com]

- 33. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 34. This compound - Wikipedia [en.wikipedia.org]

- 35. Investigation of n-dodecane pyrolysis at various pressures and the development of a comprehensive combustion model [ideas.repec.org]

- 36. researchgate.net [researchgate.net]

- 37. Experimental and Modeling Investigation on the Pyrolysis of n-Decane Initiated by Nitropropane. Part I: 1-Nitropropane - PMC [pmc.ncbi.nlm.nih.gov]

- 38. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Interactions of Dodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (C₁₂H₂₆) is a long-chain aliphatic hydrocarbon that serves as a crucial component in various scientific and industrial applications. Its well-defined, nonpolar structure makes it an ideal model compound for studying intermolecular and intramolecular forces, and its physical properties are of significant interest in fields ranging from materials science to drug formulation. This technical guide provides a comprehensive overview of the molecular structure of this compound, the nature of its interactions, and the experimental and computational methodologies used to characterize them.

Molecular Structure of n-Dodecane

n-Dodecane is a linear alkane consisting of a 12-carbon chain saturated with hydrogen atoms. Its fundamental structural properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₂H₂₆ |

| IUPAC Name | This compound |

| Molar Mass | 170.34 g/mol |

| CAS Number | 112-40-3 |

| Isomers | 355 |

The carbon atoms in n-dodecane are sp³ hybridized, resulting in a flexible chain with tetrahedral geometry at each carbon. The molecule is nonpolar due to the minimal electronegativity difference between carbon and hydrogen atoms and its overall symmetrical charge distribution.

Visualization of n-Dodecane's Structure

The following diagram illustrates the basic chemical structure of n-dodecane.

Intermolecular and Intramolecular Interactions

The physical and chemical behavior of this compound is governed by a combination of weak intermolecular forces and intramolecular dynamics.

Intermolecular Interactions: Van der Waals Forces

As a nonpolar molecule, the predominant intermolecular forces in this compound are London dispersion forces, which are a type of van der Waals force. These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce corresponding dipoles in neighboring molecules. The strength of these forces is proportional to the surface area of the molecule, hence long-chain alkanes like this compound exhibit stronger London dispersion forces compared to their shorter-chain counterparts.

Intramolecular Interactions: Conformational Isomerism

The single carbon-carbon bonds (C-C) in this compound allow for free rotation, leading to the existence of multiple conformational isomers, or conformers. The most stable conformation is the anti conformation, where the carbon backbone is in a fully extended, zig-zag arrangement. Rotations around the C-C bonds can lead to gauche conformations, where segments of the carbon chain are closer to each other. These gauche conformations are less stable due to steric hindrance between hydrogen atoms. The interplay between anti and gauche conformers influences the overall shape and packing of this compound molecules, which in turn affects its bulk properties.

Quantitative Physical and Chemical Properties

The strength of the intermolecular forces in this compound dictates its macroscopic physical properties. The following tables summarize key quantitative data for n-dodecane.

Table 1: Fundamental Physical Properties of n-Dodecane

| Property | Value |

| Melting Point | -9.6 °C[1] |

| Boiling Point | 216.3 °C[1] |

| Density (at 25 °C) | 0.749 g/mL |

| Flash Point | 71 °C[1] |

Table 2: Viscosity and Surface Tension of n-Dodecane at Various Temperatures

| Temperature (°C) | Dynamic Viscosity (mPa·s) | Surface Tension (mN/m) |

| 20 | 1.51 | 25.35 |

| 25 | 1.35 | 24.93 |

| 40 | 1.05 | 23.51 |

| 60 | 0.81 | 21.69 |

| 80 | 0.64 | 19.87 |

| 100 | 0.52 | 18.05 |

Table 3: Solubility of n-Dodecane

| Solvent | Solubility |

| Water | Insoluble (practically)[2][3] |

| Ethanol | Soluble[1] |

| Ether | Soluble[1] |

| Acetone | Soluble[1] |

| Chloroform | Soluble[1] |

| Benzene | Highly Soluble[2] |

| Hexane | Highly Soluble[2] |

| Toluene | Highly Soluble[2] |

Experimental Protocols for Characterization

A variety of experimental techniques are employed to determine the physical properties and analyze the purity of this compound.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography is a standard method for assessing the purity of this compound and separating it from other hydrocarbons.

Experimental Workflow for GC Analysis of this compound

References

An In-depth Technical Guide to the Solubility of Dodecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of n-dodecane in a range of common organic solvents. Dodecane, a non-polar n-alkane, serves as a crucial component in numerous applications, including as a solvent, a component in fuel surrogates, and in the formulation of various industrial and pharmaceutical products. Understanding its solubility characteristics is paramount for process design, formulation development, and fundamental research. This document presents available quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for these experimental procedures.

Introduction to the Solubility of this compound

N-dodecane (C₁₂H₂₆) is a colorless, oily liquid hydrocarbon. Its molecular structure, a long, unbranched chain of twelve carbon atoms saturated with hydrogen, renders it fundamentally non-polar. The principle of "like dissolves like" is the primary determinant of its solubility behavior. Consequently, this compound exhibits high miscibility with other non-polar and weakly polar organic solvents, such as other alkanes, aromatic hydrocarbons, and ethers.[1] Conversely, its solubility is limited in highly polar solvents, particularly those capable of forming strong hydrogen bonds, such as water and lower alcohols.[1][2] Temperature also plays a crucial role, with solubility generally increasing with temperature, although for some systems with an upper critical solution temperature (UCST), complete miscibility is only achieved above a certain temperature.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of n-dodecane in various organic solvents. The data is presented in mole fraction (x), mass fraction (w), and grams per 100 mL (g/100mL) where available, at different temperatures.

Table 1: Solubility of n-Dodecane in Alcohols

| Solvent | Temperature (°C) | Mole Fraction (x) | Mass Fraction (w) | g/100mL |

| Ethanol (B145695) | 13 | Miscibility Gap | Miscibility Gap | Miscibility Gap |

Note: this compound and ethanol exhibit a miscibility gap below approximately 13°C. Above this temperature, they are miscible in all proportions.

Table 2: Solubility of n-Dodecane in Hydrocarbons

| Solvent | Temperature (°C) | Mole Fraction (x) | Mass Fraction (w) | g/100mL |

| Hexane | Ambient | Miscible | Miscible | Miscible |

| Toluene | Ambient | Miscible | Miscible | Miscible |

| Benzene | Ambient | Miscible | Miscible | Miscible |

Note: this compound is fully miscible with many non-polar hydrocarbon solvents at ambient conditions.

Table 3: Solubility of Water in n-Dodecane

| Temperature (°C) | Mole Fraction of Water (x₂) |

| 25 | 0.00055 |

| 40 | 0.00106 |

Note: This table shows the limited solubility of a polar solvent (water) in a non-polar solvent (this compound).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. Several experimental methods are commonly employed, each with its own advantages and limitations.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent at a specific temperature.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand at the constant temperature for a period to allow the undissolved solute to settle.

-

Sample Withdrawal: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution during transfer.

-

Solvent Evaporation: The withdrawn sample is placed in a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that ensures solvent removal without loss of the solute).

-

Mass Determination: The container with the remaining solute is weighed, and the mass of the dissolved solute is determined.

-

Calculation: The solubility is calculated and expressed in the desired units (e.g., g/100mL, mass fraction, mole fraction).

Synthetic (Cloud Point) Method

The synthetic method, also known as the cloud point method, is particularly useful for determining the temperature at which a mixture of a given composition becomes homogeneous.

Methodology:

-

Sample Preparation: A series of samples with known compositions of this compound and the organic solvent are prepared in sealed, transparent containers.

-

Heating/Cooling Cycle: Each sample is slowly heated while being stirred until it becomes a single, clear phase (miscible).

-

Cloud Point Observation: The clear solution is then slowly cooled at a controlled rate. The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point temperature. This indicates the onset of phase separation.

-

Phase Diagram Construction: By repeating this procedure for samples of different compositions, a solubility curve (binodal curve) can be constructed on a temperature-composition phase diagram. For systems with an upper critical solution temperature (UCST), this curve will define the boundary of the miscibility gap.

Gas Chromatography (GC) Method

Gas chromatography is a powerful analytical technique that can be used to determine the concentration of a solute in a saturated solution.

Methodology:

-

Preparation of Saturated Solution and Equilibration: A saturated solution is prepared and allowed to equilibrate as described in the gravimetric method.

-

Sample Extraction: A known volume of the saturated solution is carefully withdrawn.

-

Sample Preparation for GC: The sample is diluted with a suitable solvent to a concentration range appropriate for the GC instrument. An internal standard may be added to improve quantitative accuracy.

-

GC Analysis: A small volume of the prepared sample is injected into the gas chromatograph. The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Detection and Quantification: A detector (e.g., Flame Ionization Detector - FID) measures the amount of each component eluting from the column. The concentration of this compound in the original saturated solution is determined by comparing its peak area to a calibration curve prepared using standard solutions of known this compound concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

The solubility of n-dodecane is fundamentally governed by its non-polar nature, leading to high miscibility with other non-polar organic solvents and limited solubility in polar solvents. This guide has provided a summary of available quantitative solubility data and detailed common experimental methodologies for its determination. For professionals in research, science, and drug development, a thorough understanding of these principles and techniques is essential for the successful design and implementation of processes involving this compound. Further research to expand the quantitative solubility database for this compound in a wider array of organic solvents at various temperatures would be highly beneficial to the scientific community.

References

An In-depth Technical Guide on the Solubility of Dodecane in Water

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecane (C₁₂H₂₆), a straight-chain alkane, is a non-polar organic compound with significant applications as a solvent and in fuel formulations. Its interaction with aqueous systems is of critical importance in various scientific and industrial contexts, including environmental science, drug delivery, and chemical engineering. This technical guide provides a comprehensive overview of the solubility of this compound in water, presenting quantitative data, detailing experimental methodologies for its determination, and illustrating the key factors and workflows involved. Due to its non-polar nature and the strong hydrogen bonding network of water, this compound is practically insoluble in water.[1] The slight solubility that does exist is influenced by factors such as temperature, though its overall insolubility remains a defining characteristic across a range of conditions.[1]

Quantitative Solubility Data

The solubility of this compound in water is exceedingly low. Published data, primarily at ambient temperature, shows some variability, highlighting the challenges associated with measuring such low concentrations. The following table summarizes the available quantitative data.

| Temperature (°C) | Solubility (mass %) | Solubility (mole fraction, x₁) | Solubility (mg/L) | Reference |

| 25 | 8.42 x 10⁻⁷ | 8.9 x 10⁻¹⁰ | ~0.00842 | Franks, F. (1966)[2] |

| 25 | 3.7 x 10⁻⁷ | 3.9 x 10⁻¹⁰ | 0.0037 | Sutton, C. & Calder, J.A. (1974) |

| 25 | Not Reported | Not Reported | 3.7 x 10⁻³ | PubChem CID 8182[3] |

Note: A critical evaluation of the data from Franks (1966) and Sutton & Calder (1974) indicates a significant discrepancy. While the value from Franks is considerably higher, support for the lower value comes from the extrapolation of solubilities of lower n-alkanes. However, there is enough uncertainty to preclude the rejection of the higher value.

Factors Influencing this compound Solubility in Water

The primary factors governing the solubility of this compound in water are rooted in the fundamental principles of intermolecular forces.

-

Molecular Polarity: this compound is a non-polar molecule, characterized by a long hydrocarbon chain.[1] Water, in contrast, is a highly polar solvent with strong hydrogen bonds.[1] The significant difference in polarity leads to very weak interactions between this compound and water molecules, resulting in extremely low solubility.

-

Temperature: The solubility of this compound in water exhibits a slight dependence on temperature.[1] However, for most practical purposes, its insolubility is maintained across a wide temperature range. For many non-polar solutes, solubility in water can decrease at higher temperatures.

-

Pressure: For the dissolution of a liquid solute in a liquid solvent, pressure has a negligible effect on solubility. Henry's Law, which describes the effect of pressure on the solubility of gases, is not applicable here.[4]

Factors influencing this compound solubility in water.

Experimental Protocols for Solubility Determination

Accurate determination of the low solubility of this compound in water requires sensitive analytical techniques. The most commonly cited method is Gas-Liquid Chromatography (GLC).

Preparation of a Saturated this compound-in-Water Solution

A crucial first step in any solubility determination is the preparation of a saturated solution at a constant temperature.

-

Apparatus: A glass-stoppered flask, a thermostatic water bath, and a magnetic stirrer.

-

Procedure:

-

Add an excess of this compound to a known volume of purified water in the flask. The presence of a separate this compound phase is essential to ensure saturation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Stir the mixture gently for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Turn off the stirrer and allow the two phases to separate completely. The aqueous phase is now considered saturated with this compound.

-

Gas-Liquid Chromatography (GLC) with Flame Ionization Detection (FID)

This method is highly sensitive for detecting hydrocarbons in aqueous samples.

-

Principle: A sample of the saturated aqueous phase is injected into the gas chromatograph. The this compound is volatilized and separated from other components on a chromatographic column. A Flame Ionization Detector (FID) then generates a signal proportional to the amount of this compound.

-

Apparatus: Gas chromatograph equipped with an FID, a suitable capillary column (e.g., DB-5MS), a microsyringe for liquid injection, and data acquisition software.

-

Procedure:

-

Sample Preparation: Carefully withdraw an aliquot of the aqueous phase from the saturated solution, ensuring no droplets of the this compound phase are included. Filtration through a membrane filter (e.g., 0.45 µm) may be necessary.

-

Injection: Inject a known volume (e.g., 1 µL) of the aqueous sample into the GC inlet, which is heated to a temperature sufficient to vaporize the this compound (e.g., 250 °C).

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column. The column temperature is programmed to elute the this compound at a specific retention time. A typical temperature program might start at a lower temperature and ramp up to ensure good separation.

-

Detection: As this compound elutes from the column, it is combusted in the FID, producing ions that generate a measurable electrical current.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated by analyzing a series of standard solutions of this compound in a suitable solvent (e.g., hexane) at known concentrations.

-

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

For very low concentrations, headspace analysis can be a powerful alternative that minimizes matrix effects.

-

Principle: A sample of the saturated aqueous solution is placed in a sealed vial and heated. The volatile this compound partitions into the gas phase (headspace) above the liquid. A sample of this headspace gas is then injected into the GC-MS for analysis.

-

Apparatus: GC-MS system equipped with a headspace autosampler.

-

Procedure:

-

An aliquot of the saturated aqueous solution is placed in a headspace vial and sealed.

-

The vial is heated in the headspace autosampler's oven at a controlled temperature for a specific time to allow for equilibration between the liquid and gas phases.

-

A portion of the headspace gas is automatically injected into the GC-MS.

-

Separation and detection occur as in conventional GC-MS. Quantification is performed using a calibration curve prepared with standards in the same matrix.

-

Experimental workflow for this compound solubility determination.

Conclusion

The solubility of this compound in water is extremely low, a direct consequence of its non-polar chemical structure interacting with the highly polar nature of water. While temperature has a minor influence, the practical insolubility of this compound is a consistent characteristic. Accurate quantification of this low solubility requires sensitive analytical techniques such as Gas-Liquid Chromatography with Flame Ionization Detection or Mass Spectrometry, often coupled with headspace analysis. The methodologies and data presented in this guide provide a foundational understanding for professionals working with this compound in aqueous environments.

References

Environmental impact of dodecane release

An In-depth Technical Guide on the Environmental Impact of Dodecane Release

Executive Summary

This compound (C₁₂H₂₆) is a straight-chain alkane hydrocarbon used as a solvent, a component in fuels like diesel and jet fuel, and an intermediate in chemical manufacturing.[1] Its release into the environment, whether through industrial discharge, accidental spills, or atmospheric emissions, poses significant risks to terrestrial and aquatic ecosystems. This document provides a comprehensive technical overview of the environmental fate, ecotoxicity, and biodegradation of this compound. It details standardized experimental protocols for its assessment and presents key data and metabolic pathways to inform risk assessment and remediation strategies for researchers, scientists, and drug development professionals.

Environmental Fate and Transport

The environmental distribution of this compound is governed by its physicochemical properties, primarily its low water solubility, moderate vapor pressure, and high affinity for organic matter.

Atmospheric Fate

As a volatile organic compound (VOC), this compound released into the atmosphere contributes to air pollution.[1][2] It can participate in photochemical reactions with other atmospheric pollutants, leading to the formation of ground-level ozone and smog, which have adverse effects on human health and ecosystems.[2][3] In the atmosphere, vapor-phase this compound is degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 0.8 to 11.5 hours, indicating it is not likely to persist.[4][5]

Aquatic Systems

Due to its low water solubility (approx. 0.0037 mg/L) and a density less than water, this compound released into aquatic environments will primarily partition to the water's surface, forming a persistent film.[1][6] This layer can reduce oxygen exchange between the water and the atmosphere, negatively impacting aquatic life.[1][7] Spills and industrial discharges are major sources of aquatic contamination.[1] this compound also tends to adsorb to suspended solids and sediment.

Terrestrial Systems

In soil, this compound's fate is driven by its high octanol-water partition coefficient (log K_ow_) and soil organic carbon-water (B12546825) partition coefficient (K_oc_).[8][9] These properties indicate that this compound has low mobility and will strongly adsorb to soil organic matter.[9] This persistence in soil can lead to long-term contamination, affecting soil microorganisms and plant growth, and posing a risk of groundwater contamination through leaching, particularly in soils with low organic content.[1][3]

Quantitative Ecotoxicity and Environmental Parameters

The toxicity of this compound to various organisms has been evaluated through standardized ecotoxicological studies. The following tables summarize key quantitative data.

Table 1: Aquatic Ecotoxicity of this compound

| Organism/Endpoint | Test Type | Concentration | Exposure Duration | Reference |

|---|---|---|---|---|

| Fish | Acute (LL50) | >100 mg/L | 24 h | [8] |

| Aquatic Invertebrates | Acute (LC50) | 0.1 mg/L | 96 h | [8] |

| Aquatic Invertebrates | Acute (EC50) | 0.2 mg/L | 48 h | [8] |

| Aquatic Invertebrates | Acute (EL50) | 100 mg/L | 48 h | [8] |

| Dunaliella salina (Microalga) | Phase Toxicity | Not specified | - |[10] |

Table 2: Bioaccumulation and Environmental Fate Parameters for this compound

| Parameter | Value | Description | Reference |

|---|---|---|---|

| n-Octanol/Water Partition Coefficient (log K_ow_) | 6.98 | Indicates a high potential for bioaccumulation. | [8] |

| Bioconcentration Factor (BCF) - Fish | 52 - <240 L/kg | Suggests moderate to high bioconcentration in aquatic organisms. | [9] |

| Bioconcentration Factor (BCF) - Algae | 6,250 | High bioaccumulation observed in algae after 24 hours. | [9] |

| Organic Carbon Partition Coefficient (K_oc_) | 4800 - 5.04 (log) | Suggests slight mobility in soil. | [9][11] |

| Atmospheric Half-Life | ~11.5 hours | Estimated time for 50% degradation via photo-oxidation. |[4] |

Biodegradation Pathways

This compound is biodegradable under both aerobic and anaerobic conditions, with microbial activity being the primary mechanism for its natural attenuation in the environment.[12][13]

Aerobic Biodegradation

Under aerobic conditions, the degradation of n-dodecane is typically initiated by a monooxygenase enzyme, which hydroxylates the terminal carbon to form 1-dodecanol. This is followed by successive oxidations by alcohol and aldehyde dehydrogenases to yield dodecanal (B139956) and then dodecanoic acid (lauric acid). Dodecanoic acid subsequently enters the β-oxidation pathway, where it is broken down into acetyl-CoA units that can enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO₂ and H₂O.[12]

Anaerobic Biodegradation

In the absence of oxygen, certain sulfate-reducing bacteria can degrade this compound. The initial activation step involves an unusual biochemical reaction where the this compound molecule is added across the double bond of a fumarate (B1241708) molecule.[13] This reaction, catalyzed by a glycyl-radical enzyme, forms a dodecylsuccinic acid derivative. This metabolite can then be further metabolized, ultimately leading to mineralization. This mechanism avoids the use of oxygen for the initial activation of the stable alkane.[13]

Experimental Protocols

Accurate assessment of this compound contamination requires standardized analytical and toxicological methods.

Protocol 1: Quantification of this compound in Soil

This protocol outlines a standard method for determining the concentration of total petroleum hydrocarbons (TPH), including this compound, in a soil matrix.

Objective: To extract and quantify this compound from contaminated soil samples.

Methodology:

-

Sample Preparation: Air-dry soil samples for 48 hours and sieve through a 2 mm mesh to remove large debris.[14]

-

Extraction: Perform a Soxhlet extraction on a known mass of the prepared soil sample using a suitable solvent like dichloromethane.[14]

-

Concentration: Dry the extract using anhydrous sodium sulfate (B86663) and concentrate it by evaporating the solvent.[14]

-

Analysis: Analyze the concentrated extract using Gas Chromatography with a Flame Ionization Detector (GC-FID), as described in methods analogous to EPA Method 8015.[15]

-

Quantification: Determine the concentration of this compound by comparing the peak area from the sample chromatogram to a calibration curve generated from certified this compound standards.

Protocol 2: Chronic Aquatic Invertebrate Toxicity Test

This protocol is based on methodologies for assessing the long-term effects of chemicals on aquatic life.

Objective: To determine the chronic toxicity of this compound to an aquatic invertebrate species, such as Daphnia magna.

Methodology:

-

Test Organism: Culture Daphnia magna under controlled laboratory conditions.

-

Test System: Use a flow-through system to maintain constant concentrations of this compound and water quality parameters (pH, temperature, dissolved oxygen).[16]

-

Exposure: Expose the organisms to a series of this compound concentrations (e.g., 0.0015, 0.0027, 0.0057, 0.0072, and 0.017 mg/L) and a solvent control for a period of 21 days.[16]

-

Endpoint Measurement: Monitor survival, growth, and reproduction (number of offspring) daily.

-

Data Analysis: Calculate endpoints such as the No-Observed-Adverse-Effect Level (NOAEL) and the chronic EC₅₀ (concentration affecting 50% of the population) for the most sensitive endpoint (e.g., reproduction).[16]

Protocol 3: Readily Biodegradability Assessment (OECD 301F)

This protocol outlines the Manometric Respirometry Test, a standard method to assess the ready biodegradability of a chemical.

Objective: To determine if this compound is readily biodegradable by aerobic microorganisms.

Methodology:

-

Inoculum: Prepare an inoculum of activated sludge from a domestic wastewater treatment plant.

-